1-BOC-5-methoxyindole
Overview
Description
1-BOC-5-Methoxyindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group at the nitrogen atom and a methoxy group at the 5-position of the indole ring. This structural modification enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
It is known that indole derivatives play a significant role in cell biology and are used in the treatment of various disorders .
Biochemical Pathways
Indole derivatives are known to be involved in various biological processes .
Result of Action
Indole derivatives are known to have various biologically vital properties .
Biochemical Analysis
Cellular Effects
Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s known that indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-BOC-5-methoxyindole typically involves the protection of the indole nitrogen with a BOC group, followed by the introduction of a methoxy group at the 5-position. One common method includes the reaction of 5-methoxyindole with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
1-BOC-5-Methoxyindole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The indole ring can be reduced to form indoline derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the 3-position of the indole ring.
Major products formed from these reactions include indole derivatives with various functional groups, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
1-BOC-5-Methoxyindole has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is employed in the study of indole-based biological pathways and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs with anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
1-BOC-5-Methoxyindole can be compared with other indole derivatives, such as:
5-Methoxyindole: Lacks the BOC protecting group, making it less stable and reactive.
1-BOC-3-methoxyindole: Has the methoxy group at the 3-position, leading to different reactivity and biological activity.
1-BOC-5-hydroxyindole: Contains a hydroxy group instead of a methoxy group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 5-methoxyindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)15-8-7-10-9-11(17-4)5-6-12(10)15/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSLGTZFBDZNEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474161 | |
Record name | 1-BOC-5-methoxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99275-47-5 | |
Record name | 1-BOC-5-methoxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Boc-5-methoxyindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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